
3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
The synthesis of 3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane involves several steps, starting from acyclic starting materials that contain the necessary stereochemical information. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a critical step in the synthesis. This can be achieved through various methodologies, including the use of achiral tropinone derivatives and desymmetrization processes . Industrial production methods often involve the use of gold-catalyzed cascade reactions to achieve the desired diastereoselectivity .
Análisis De Reacciones Químicas
3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane has significant potential in scientific research, particularly in the fields of drug discovery and organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules. Additionally, it has been studied for its potential therapeutic applications, including its use as a precursor in the synthesis of tropane alkaloids, which have notable pharmacological properties .
Mecanismo De Acción
The mechanism of action of 3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
Tropane: A well-known alkaloid with a similar bicyclic structure.
Cocaine: Another tropane alkaloid with significant pharmacological effects.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications .
Propiedades
Número CAS |
38074-16-7 |
|---|---|
Fórmula molecular |
C18H25N3O |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propanamide |
InChI |
InChI=1S/C18H25N3O/c1-2-18(22)19-21-16-10-11-17(21)14-20(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3,(H,19,22)/b9-6+ |
Clave InChI |
MDXNMVCZLPPTQC-RMKNXTFCSA-N |
SMILES isomérico |
CCC(=O)NN1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)NN1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




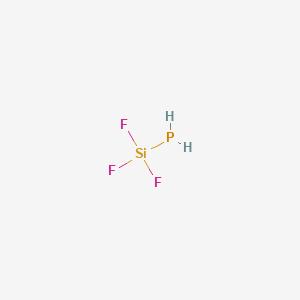

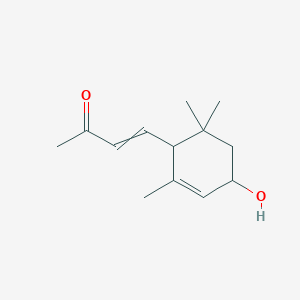

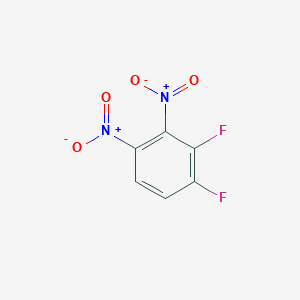
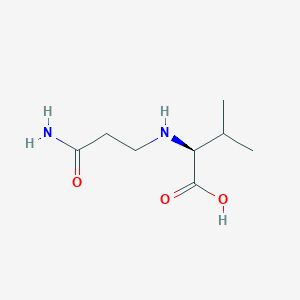
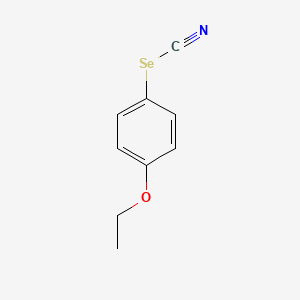
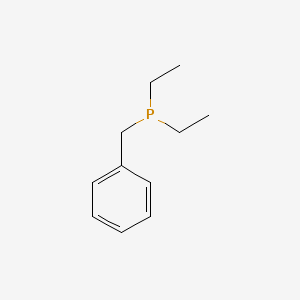
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
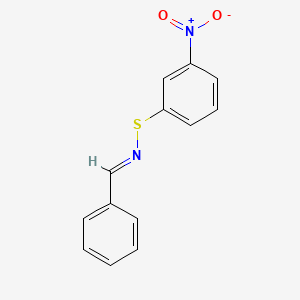
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

